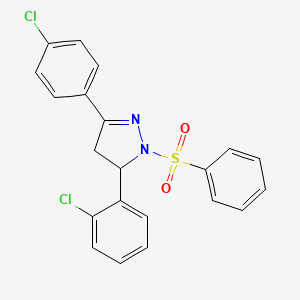

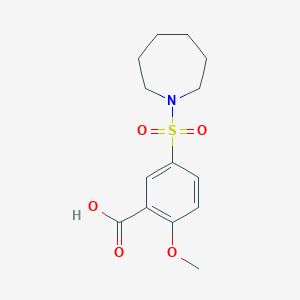

2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse pharmacological activities, including antibacterial and antitumor properties . The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related compounds and their activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazoles with various reagents to introduce different functional groups. For example, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Another method involved a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and dichloroquinoline to produce novel antibacterial agents . These methods highlight the versatility of benzothiazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their photophysical properties and biological activities. For instance, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, creating a three-dimensional network . The presence of substituents on the benzothiazole moiety can influence the type and strength of these hydrogen bonds, which in turn affects the compound's properties and potential applications.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the amide group, for example, is a key feature in the formation of hydrogen bonds and the interaction with biological targets. The introduction of different substituents can lead to the formation of heterocyclic rings, which can enhance the compound's biological activity . The chemical reactivity of these compounds is crucial for their potential use as pharmacological agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, acidity (pKa), and photophysical characteristics, are influenced by their molecular structure. The pKa values of newly synthesized N-(benzothiazole-2-yl)acetamide derivatives were determined to understand their protonation states, which are important for their biological activity . The photophysical properties of these compounds are also significant, as they can affect their behavior in biological systems and their potential use in imaging applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of N-(phenylsulfonyl)acetamide, which includes compounds structurally related to 2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide, exhibit significant antimicrobial activities. These compounds, through various chemical reactions and modifications, have shown effectiveness against a range of microbial strains (Fahim & Ismael, 2019).

Antitubercular Agents

Sulfonyl derivatives, including those related to the compound , have been synthesized and characterized for their potential as antimicrobial and antitubercular agents. These compounds demonstrated moderate to significant activities against various bacterial and fungal strains, including Mycobacterium tuberculosis (Kumar, Prasad, & Chandrashekar, 2013).

Antitumor Activity

Compounds bearing a benzothiazole structure, closely related to the chemical structure , have been explored for their antitumor activities. These derivatives showed potential activity against various human tumor cell lines, indicating their relevance in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Agents

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, which is structurally similar to this compound, have shown significant anticonvulsant effects. Some synthesized compounds in this category effectively protected against induced convulsions, indicating their potential use in treating seizure disorders (Farag et al., 2012).

Kinase Inhibitory Activities

Compounds structurally similar to this compound have been synthesized and evaluated for their inhibitory activities on enzymes like Src kinase. These studies are crucial for understanding the role of such compounds in the development of new drugs for diseases like cancer (Fallah-Tafti et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c22-17(12-28(25,26)11-13-5-2-1-3-6-13)20-18-19-16(10-27-18)14-7-4-8-15(9-14)21(23)24/h1-10H,11-12H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKYIOPDOUKCJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)

![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)

![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)

![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)